molecular formula C20H24ClNO3 B5132740 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide

4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide

Cat. No.: B5132740
M. Wt: 361.9 g/mol
InChI Key: OMKCCAYQTVSJJQ-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is an organic compound with a complex structure It is characterized by the presence of butoxy, chloro, methyl, and ethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine group is acylated with an appropriate acyl chloride to form the benzamide structure.

    Substitution: The butoxy and ethoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or butyl lithium (BuLi) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(3-chloro-2-methylphenyl)carbamothioylbenzamide
  • 4-butoxy-N-(3-chloro-2-methylphenyl)carbamoylbenzamide

Uniqueness

4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is unique due to the presence of both butoxy and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c1-4-6-12-25-18-11-10-15(13-19(18)24-5-2)20(23)22-17-9-7-8-16(21)14(17)3/h7-11,13H,4-6,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKCCAYQTVSJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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